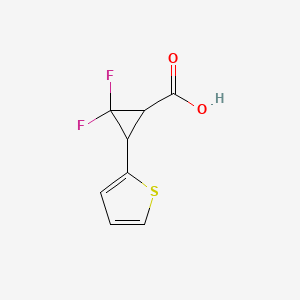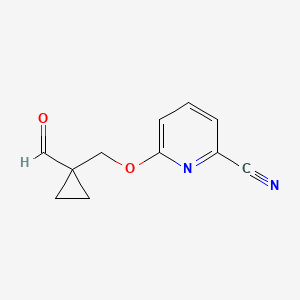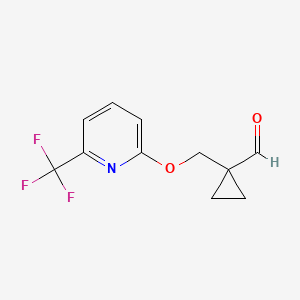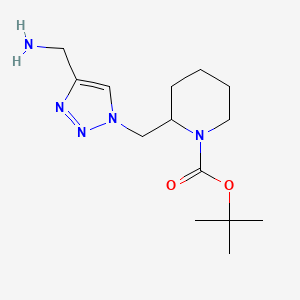
tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
描述
Tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25N5O2 and its molecular weight is 295.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been used as semi-flexible linkers in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
As a potential linker in PROTAC development, this compound may interact with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex can lead to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
By causing the degradation of the target protein, they can disrupt the protein’s normal function and affect any biochemical pathways in which the protein is involved .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target protein. By causing the degradation of the target protein, the compound could disrupt the protein’s normal function and potentially alter cellular processes .
生化分析
Biochemical Properties
Tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the development of targeted protein degradation technologies. It acts as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, facilitating the degradation of specific proteins by the ubiquitin-proteasome system . The compound interacts with various enzymes, proteins, and other biomolecules, including E3 ubiquitin ligases and target proteins, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to the downregulation of specific proteins, thereby affecting various cellular pathways and processes . For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a ternary complex with E3 ubiquitin ligases and target proteins . This interaction facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The compound’s structure allows for the precise orientation and positioning of the target protein and E3 ligase, enhancing the efficiency of the ubiquitination process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for sustained protein degradation over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively induces targeted protein degradation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including off-target protein degradation and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism can influence its efficacy and safety, as metabolic products may retain biological activity or exhibit different properties . Understanding the metabolic pathways and flux is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues . Efficient transport and distribution are crucial for achieving the desired therapeutic effects and minimizing off-target interactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization, with specific effects observed in different subcellular regions . Understanding the factors that govern its localization is essential for optimizing its therapeutic potential .
属性
IUPAC Name |
tert-butyl 2-[[4-(aminomethyl)triazol-1-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)19-7-5-4-6-12(19)10-18-9-11(8-15)16-17-18/h9,12H,4-8,10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLCEZSHKWZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


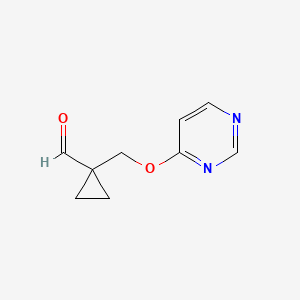
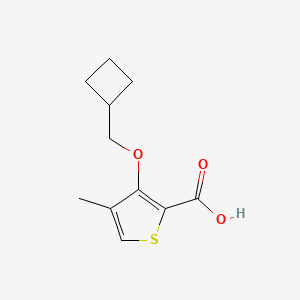

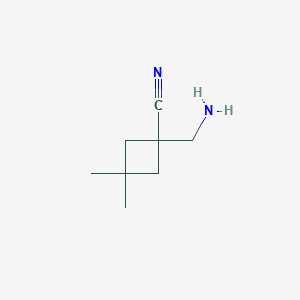
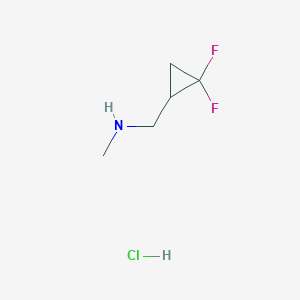

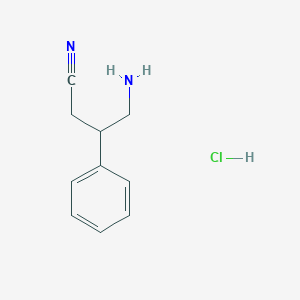
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)

